molecular formula C10H15NO3 B1469570 Ethyl 3-methyl-5-propylisoxazole-4-carboxylate CAS No. 1363210-27-8

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate

Cat. No. B1469570
M. Wt: 197.23 g/mol
InChI Key: WAPVSAGFVAIVRD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is a type of isoxazole, which is a five-membered ring compound with an oxygen atom and a nitrogen atom. Isoxazoles are known for their diverse biological activities and are used in medicinal chemistry1.



Synthesis Analysis

The synthesis of isoxazole derivatives usually involves the reaction of nitrile oxides with alkynes or alkenes in a [3+2] cycloaddition2. However, without specific information on the synthesis of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular formula of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is C10H15NO31. It likely contains an isoxazole ring substituted with ethyl, methyl, and propyl groups, as well as a carboxylate group. However, without more specific information or a crystal structure, a detailed structural analysis isn’t possible.



Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions at the 3- and 5-positions of the isoxazole ring. The specific reactions that Ethyl 3-methyl-5-propylisoxazole-4-carboxylate can undergo would depend on the reaction conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. However, without specific experimental data, any predictions would be speculative.


Scientific Research Applications

  • Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These compounds were synthesized from isoxazol-5(2H)-ones by N-acylation with natural and synthetic phthalimidylamino acids and subsequent conversion to oxazoles. This process avoids significant racemization and provides good overall yields (Cox, Prager, & Svensson, 2003).

  • Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, another similar compound, was synthesized for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid. This synthesis involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride, demonstrating a high yield and suitability for chiral sulfide and large-scale use (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • Lateral Lithiation : Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, another related compound, has been studied for its lateral lithiation. This process involves using 5,5-dimethyl-1,3-dioxanyl as a directing group and represents a method for creating functionalized isoxazole AMPA analogs. This lithiation occurs at the C-5 methyl group, providing a pathway to explore the synthesis of neurotransmitter analogs (Zhou & Natale, 1998).

  • Corrosion Inhibition in Mild Steel : Although not exactly the same compound, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a pyranpyrazole derivative, was studied as a corrosion inhibitor for mild steel. This compound exhibited high efficiency and formed an adsorbed film on the metal surface, indicating potential industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

Without specific safety data for Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, it’s not possible to provide a detailed safety and hazard analysis. As with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner that minimizes exposure.


Future Directions

The future directions for research on Ethyl 3-methyl-5-propylisoxazole-4-carboxylate would likely involve elucidating its synthesis, properties, and potential biological activities. This could include studies on its synthesis and characterization, testing its biological activity, and investigating its mechanism of action.


Please note that this information is based on general knowledge of isoxazoles and may not be entirely accurate for Ethyl 3-methyl-5-propylisoxazole-4-carboxylate. For more specific information, further research and experimental studies would be needed.


properties

IUPAC Name

ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-6-8-9(7(3)11-14-8)10(12)13-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPVSAGFVAIVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188308
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate

CAS RN

1363210-27-8
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 3-methyl-5-propyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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